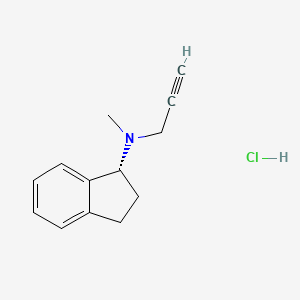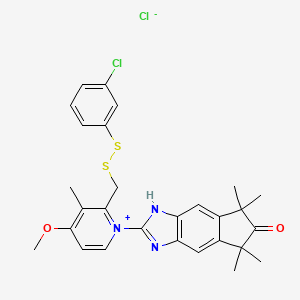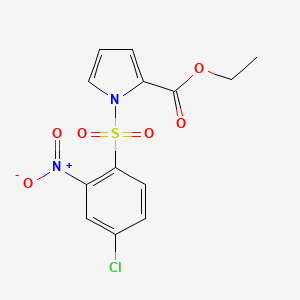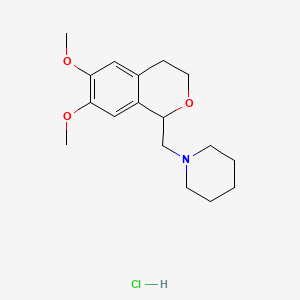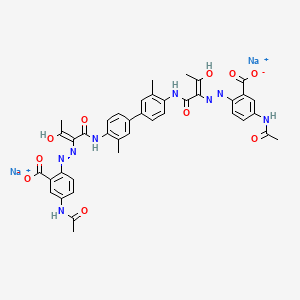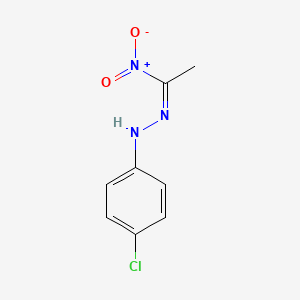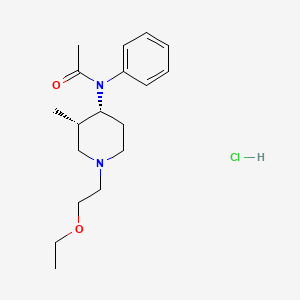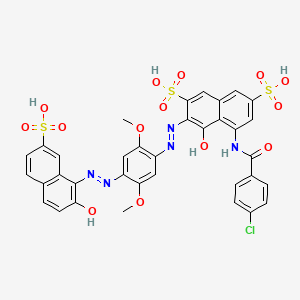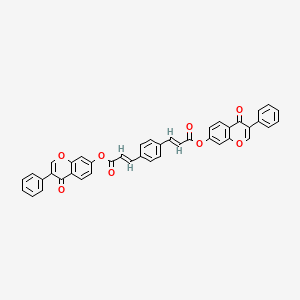
2-Propenoic acid, 3,3'-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two propenoic acid groups linked by a 1,4-phenylene bridge, and each propenoic acid group is esterified with a 4-oxo-3-phenyl-4H-1-benzopyran-7-yl moiety. The (E,E)- configuration indicates the trans arrangement of the propenoic acid groups.
Méthodes De Préparation
The synthesis of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- involves several steps. Typically, the process begins with the preparation of the 1,4-phenylene bis(2-propenoic acid) intermediate. This intermediate is then esterified with 4-oxo-3-phenyl-4H-1-benzopyran-7-yl groups under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and coatings due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- include:
3,3’-(1,4-Phenylene)bis(2-propenoic acid): A simpler analog without the esterified benzopyran groups.
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, 1,1’-bis(4-aminophenyl) ester: An analog with amino groups instead of oxo groups.
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, ditetradecyl ester: An analog with long alkyl chains instead of benzopyran groups. The uniqueness of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, bis(4-oxo-3-phenyl-4H-1-benzopyran-7-yl) ester, (E,E)- lies in its specific esterified structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
131814-55-6 |
|---|---|
Formule moléculaire |
C42H26O8 |
Poids moléculaire |
658.6 g/mol |
Nom IUPAC |
(4-oxo-3-phenylchromen-7-yl) (E)-3-[4-[(E)-3-oxo-3-(4-oxo-3-phenylchromen-7-yl)oxyprop-1-enyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C42H26O8/c43-39(49-31-17-19-33-37(23-31)47-25-35(41(33)45)29-7-3-1-4-8-29)21-15-27-11-13-28(14-12-27)16-22-40(44)50-32-18-20-34-38(24-32)48-26-36(42(34)46)30-9-5-2-6-10-30/h1-26H/b21-15+,22-16+ |
Clé InChI |
XSOZJXGOHRVJDF-YHARCJFQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=C(C=C4)/C=C/C(=O)OC5=CC6=C(C(=O)C(=CO6)C7=CC=CC=C7)C=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=C(C=C4)C=CC(=O)OC5=CC6=C(C=C5)C(=O)C(=CO6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)


